2-Chloro-4-methylpyridine

Catalog No.
S794093
CAS No.
3678-62-4
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine

CAS Number

3678-62-4

Product Name

2-Chloro-4-methylpyridine

IUPAC Name

2-chloro-4-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

MZVSTDHRRYQFGI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)Cl

Synonyms

2-Chloro-4-picoline

Canonical SMILES

CC1=CC(=NC=C1)Cl

Organic Synthesis

  • Cross-coupling reactions: 2-Chloro-4-methylpyridine serves as a valuable building block in organic synthesis due to its reactive chlorine atom. This chlorine group readily undergoes palladium-catalyzed cross-coupling reactions with various coupling partners, allowing for the formation of diversely substituted pyridine derivatives. For instance, research has demonstrated its successful coupling with 3,5-bis(trifluoromethyl)phenylboronic acid to yield 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine [1].

Source

[1] Sigma-Aldrich - 2-Chloro-4-methylpyridine 98

Analytical Chemistry

  • Gas-phase basicity determination: The basic nature of 2-chloro-4-methylpyridine makes it a suitable candidate for studying the gas-phase basicity of other organic molecules. Researchers have employed it to determine the gas-phase basicities of various small organic molecules commonly used in the matrix-assisted laser desorption/ionization (MALDI) technique, providing valuable insights into their ionization behavior [2].

Molecular Structure Analysis

The key feature of 2-chloro-4-methylpyridine's structure is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. The chlorine atom is attached to the second carbon (counting clockwise from the nitrogen), and the methyl group (CH3) is attached to the fourth carbon. This specific arrangement of atoms influences the molecule's chemical properties. The aromatic ring system offers stability and unique reactivity patterns, while the chlorine and methyl groups act as electron-withdrawing and electron-donating substituents, respectively, affecting the electronic properties of the ring.


Chemical Reactions Analysis

Several chemical reactions involving 2-chloro-4-methylpyridine are relevant to scientific research. Here's an overview of two important reactions:

  • Synthesis: A common method for synthesizing 2-chloro-4-methylpyridine involves the condensation of crotonaldehyde and acetamide followed by chlorination [].

Balanced Chemical Equation:

CH3CH=CHCHO + CH3CONH2 -> C6H7N + H2O (followed by) C6H7N + Cl2 -> C6H6ClN + HCl

  • Use as a Base: 2-Chloro-4-methylpyridine can act as a Brønsted-Lowry base due to the presence of the nitrogen atom in the aromatic ring. It has been used in studies to determine the gas-phase basicity of other organic molecules [].

Example Reaction (not balanced):

2-Chloro-4-methylpyridine + HX -> 2-Chloro-4-methylpyridinium cation + X- (X = acidic moiety)

Physical and Chemical Properties

  • Melting Point: Not readily available
  • Boiling Point: 194-195°C
  • Density: 1.142 g/mL
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol.
  • Stability: Stable under normal storage conditions.

XLogP3

1.9

Boiling Point

192.0 °C

Melting Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3678-62-4

Wikipedia

2-Chloro-4-picoline

Dates

Modify: 2023-08-15

Explore Compound Types